Licoisoflavone A

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Licoisoflavona A se puede sintetizar mediante la condensación de 7-(benzoyloxy)isoflavona con 2-metil-3-buten-2-ol, seguida de la hidrólisis de la 3′-(3-metil-2-butenil)isoflavona resultante . Este método implica el uso de reactivos específicos y condiciones de reacción controladas para lograr el producto deseado.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para la Licoisoflavona A no están ampliamente documentados, el compuesto se extrae típicamente de las raíces de las especies de Glycyrrhiza utilizando técnicas de extracción con solventes. El compuesto extraído se purifica luego mediante métodos cromatográficos para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La Licoisoflavona A experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y catalizadores específicos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio sobre carbono, óxido de platino.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la Licoisoflavona A puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos deshidroxilados .

Aplicaciones Científicas De Investigación

Clinical Implications

The implications of these findings suggest that Licoisoflavone A could be developed into a therapeutic agent for treating cardiac hypertrophy and potentially other related cardiovascular conditions. Its role as a Sirt3 activator positions it as a candidate for further clinical investigation.

| Parameter | Control | This compound Treatment | P-Value |

|---|---|---|---|

| Ejection Fraction (%) | 50 | 70 | <0.05 |

| Fractional Shortening (%) | 25 | 40 | <0.01 |

| ANF Levels (pg/mL) | 200 | 100 | <0.01 |

| BNP Levels (pg/mL) | 150 | 75 | <0.01 |

Efficacy Against Bacterial Strains

This compound has demonstrated antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This is crucial given the rising resistance to conventional antibiotics.

- Study Overview : In vitro assays have shown that prenylated isoflavonoids, including this compound, possess significant antibacterial activity with minimum inhibitory concentrations (MICs) often below 10 µg/mL against various Gram-positive bacteria .

Mechanisms of Antibacterial Action

The antibacterial mechanism of this compound may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | ≤10 |

| Streptococcus mutans | ≤20 |

| Bacillus subtilis | ≤15 |

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions. The compound's ability to modulate inflammatory pathways presents opportunities for its use in conditions such as arthritis and other inflammatory diseases.

Cancer Therapeutics

Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies are ongoing to elucidate its potential as an adjunct therapy in cancer treatment protocols.

Mecanismo De Acción

La Licoisoflavona A ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antifúngica: Interfiere con la integridad de la membrana celular de las células fúngicas, lo que lleva a la muerte celular.

Actividad citotóxica: Induce la apoptosis en las células cancerosas al activar las vías de caspasas e inhibir la proliferación celular.

Actividad antiinflamatoria: Modula las vías inflamatorias al inhibir la producción de citocinas proinflamatorias.

Comparación Con Compuestos Similares

La Licoisoflavona A es única entre las isoflavonas debido a su prenilación específica en la posición 3’. Compuestos similares incluyen:

Glicirrisoflavona: Otra isoflavona que se encuentra en las especies de Glycyrrhiza con actividades biológicas similares.

Licochalcona A: Conocida por sus propiedades antiinflamatorias y antioxidantes.

Echinatina: Exhibe actividades antivirales y antiinflamatorias.

La Licoisoflavona A destaca por sus potentes actividades antifúngicas y citotóxicas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Licoisoflavone A, a compound isolated from the roots of Glycyrrhiza species, particularly Glycyrrhiza glabra, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

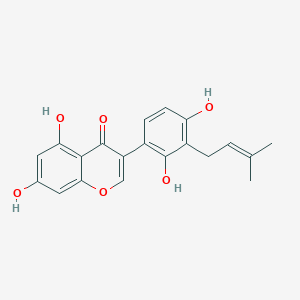

This compound is classified as a prenylated isoflavone. Its chemical structure is characterized by a unique arrangement that contributes to its biological activity. The molecular formula is , and its structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In vitro assays demonstrated that this compound effectively inhibited lipid peroxidation and protected cellular components from oxidative damage .

2. Anticancer Properties

The compound shows promise as an anticancer agent. Various studies have reported its ability to induce apoptosis in cancer cells through caspase-dependent pathways.

- Mechanism : this compound has been shown to modulate signaling pathways involved in cell survival and apoptosis, particularly affecting the mitochondrial pathway .

- Case Study : In a study involving human gastric cancer cell lines (MKN-28, AGS), this compound induced significant apoptosis, demonstrating its potential as a therapeutic agent against gastric cancer .

3. Antimicrobial Activity

This compound has exhibited antimicrobial properties against various pathogens, including bacteria and fungi.

- Research Insights : In vitro studies have shown that it can inhibit the growth of Aspergillus flavus and Botrytis cinerea, suggesting its application in treating fungal infections .

- Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration | Effect |

|---|---|---|

| Aspergillus flavus | 50 µg/ml | Inhibition of growth |

| Botrytis cinerea | 100 µg/ml | Inhibition of growth |

4. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics when administered orally, with bioavailability influenced by its solubility and stability in gastrointestinal conditions.

Future Directions

Research into this compound's biological activities is ongoing, with several studies focusing on:

- Combination Therapies : Exploring its efficacy in combination with other anticancer agents.

- Formulation Development : Enhancing bioavailability through novel drug delivery systems.

- Clinical Trials : Conducting human trials to establish safety and efficacy profiles.

Propiedades

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZCRLRQVRBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216256 | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-19-7 | |

| Record name | Licoisoflavone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | licoisoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O34S2M9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Licoisoflavone A has been shown to interact with various targets, including: * Pregnane X receptor (PXR): this compound acts as a PXR activator. [, ] * Aryl hydrocarbon receptor (AhR): It also activates AhR, although its potency is lower compared to glabridin. [] * Cytochrome P450 enzymes (CYP3A4 and CYP1A2): this compound can increase the activity of both CYP3A4 and CYP1A2 enzymes. [, ] * Sirtuin 3 (Sirt3): Recent studies indicate that this compound might exert cardioprotective effects by activating Sirt3. []

ANone: The downstream effects of this compound are multifaceted and depend on the specific target: * PXR activation: This can lead to increased expression of drug-metabolizing enzymes and transporters, potentially affecting the pharmacokinetics of co-administered drugs. [] * AhR activation: AhR activation can influence various cellular processes, including xenobiotic metabolism, immune response, and cell proliferation. [] * CYP enzyme modulation: Increased CYP3A4 and CYP1A2 activity can accelerate the metabolism of drugs that are substrates of these enzymes, leading to potential drug interactions. [, ] * Sirt3 activation: Activation of Sirt3, a mitochondrial deacetylase, has been linked to cardioprotective effects, including the suppression of cardiomyocyte hypertrophy. []

ANone: The molecular formula of this compound is C20H16O6, and its molecular weight is 352.34 g/mol. [, ]

ANone: this compound exhibits characteristic spectroscopic features in various techniques: * UV-Vis spectroscopy: It shows absorption maxima in the UV region, which are typical for isoflavones. [, ] * Mass spectrometry (MS): this compound gives a molecular ion peak at m/z 352 in its mass spectrum. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: The 1H and 13C NMR spectra of this compound provide detailed information about its structure, including the presence of aromatic protons, hydroxyl groups, and the prenyl substituent. [, , ]

ANone: The research papers provided do not offer specific details on material compatibility and stability of this compound under various conditions. This aspect might require further investigation.

ANone: Based on the provided research, this compound is not reported to have catalytic properties. Its activity is primarily associated with its ability to modulate specific biological targets.

ANone: Yes, computational chemistry and modeling techniques have been utilized to investigate this compound. For instance: * Molecular docking studies: These have been performed to predict the binding affinity and interactions of this compound with targets such as PXR. [] * Molecular dynamics simulations: These simulations have provided insights into the stability of this compound-protein complexes, further supporting its potential as a PXR modulator. [] * Quantitative structure-activity relationship (QSAR) studies: QSAR models have been developed to explore the relationship between the structure of this compound and its biological activities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.